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Compound of Interest

Compound Name: 9-Methoxy-9-oxononanoic acid

Cat. No.: B016432

An Application Note on the Structural Confirmation of 9-Methoxy-9-oxononanoic Acid using
NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the structural confirmation of 9-Methoxy-9-
oxononanoic acid (also known as Methyl hydrogen azelate) using Nuclear Magnetic
Resonance (NMR) spectroscopy.[1] The bifunctional nature of this molecule, containing both a
terminal carboxylic acid and a methyl ester, makes unambiguous structural elucidation critical.
[1] This guide covers sample preparation, data acquisition parameters for 1D (*H, 13C) and 2D
(COSY, HSQC, HMBC) NMR experiments, and a logical workflow for spectral interpretation.
The expected chemical shifts and correlation data are summarized for reference.

Chemical Structure

The primary step in NMR analysis is understanding the target structure. 9-Methoxy-9-
oxononanoic acid (CioH1804, MW: 202.25 g/mol ) possesses a nine-carbon chain with a
carboxylic acid at one terminus and a methyl ester at the other.[1][2]

Structure with Atom Numbering:

e C1: Carboxylic acid carbonyl carbon
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C2-C8: Methylene carbons of the alkyl chain

C9: Ester carbonyl carbon

C10: Ester methyl carbon

H_COOH: Carboxylic acid proton

H2-H8: Protons on the corresponding carbons

H10: Protons of the ester methyl group

Predicted NMR Data

The following tables summarize the predicted *H and 3C NMR chemical shifts for 9-Methoxy-
9-oxononanoic acid in a standard solvent like CDCls. Chemical shifts for the alkyl chain are
based on typical values for saturated fatty acids and their methyl esters.[3][4] The carboxylic
acid proton signal is characteristically downfield, often appearing broad between 10-12 ppm.[5]

[6]

Table 1: Predicted *H NMR Data
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Predicted
Atom Position  Assighment Chemical Shift  Multiplicity Integration
(3, ppm)
broad singlet (br
- -COOH 10.0-12.0 1H
s)
10 -OCHs ~3.67 singlet (s) 3H
2 -CH2COOH ~2.35 triplet (t) 2H
8 -CH2COOCHs ~2.30 triplet (t) 2H
3 -CH2CH2COOH ~1.63 multiplet (m) 2H
7 CH2CH2COOCH  ~1.63 multiplet (m) 2H
3
4,5,6 -(CH2)s- ~1.30 multiplet (m) 6H
Table 2: Predicted **C NMR Data
o ] Predicted Chemical Shift
Atom Position Assignment
(5, ppm)
1 -COOH ~179 - 180
9 -COOCHs ~174
10 -OCHs ~51.5
2 -CH2COOH ~34.0
8 -CH2COOCHs ~34.1
3 -CH2CH2COOH ~24.5
7 -CH2CH2COOCHSs ~24.9
4,5,6 -(CH2)s- ~29.0

Experimental Protocols
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This section provides detailed methodologies for sample preparation and NMR data
acquisition.

Sample Preparation

» Weighing: Accurately weigh 10-20 mg of 9-Methoxy-9-oxononanoic acid.

 Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs)
in a clean, dry vial. CDClI;s is a suitable choice for this molecule.

o Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).
o Transfer: Transfer the solution to a 5 mm NMR tube.

o Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer at a constant
temperature (e.g., 298 K).

1D NMR Experiments:
e 'HNMR:
o Pulse Program: Standard single-pulse (zg30).
o Spectral Width: 0-16 ppm.
o Relaxation Delay (d1): 2 seconds.
o Number of Scans: 16-32.
e 13C NMR:
o Pulse Program: Proton-decoupled single-pulse (zgpg30).

o Spectral Width: 0-220 ppm.
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o Relaxation Delay (d1): 2 seconds.

o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o« DEPT-135:

o Purpose: Differentiates between CH, CHz, and CHs groups. CH/CHs signals appear
positive, while CH: signals are negative.

o Parameters: Use standard instrument parameters for the DEPT-135 experiment.
2D NMR Experiments:
e 1H-1H COSY (Correlation Spectroscopy):

o Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).[7]
[8]

o Pulse Program: Standard COSY (cosygpqf).
o Data Points: 2048 in F2, 256-512 in F1.
o Number of Scans: 2-4 per increment.
e 1H-BBC HSQC (Heteronuclear Single Quantum Coherence):

o Purpose: Shows correlations between protons and the carbons they are directly attached
to (one-bond C-H coupling).[7]

o Pulse Program: Standard HSQC with multiplicity editing (hsqcedetgpsisp2.3).
o 13C Spectral Width (F1): 0-180 ppm.
o Number of Scans: 4-8 per increment.

e 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

o Purpose: Shows correlations between protons and carbons over multiple bonds (typically
2-3 bonds), which is crucial for connecting molecular fragments.[7]
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[e]

Pulse Program: Standard HMBC (hmbcgplpndqf).

(¢]

13C Spectral Width (F1): 0-220 ppm.

[¢]

Long-range Coupling Delay: Optimized for J = 8 Hz.

[¢]

Number of Scans: 16-32 per increment.

Visualization of Workflows

The following diagrams illustrate the experimental and logical workflows for the structural
confirmation of 9-Methoxy-9-oxononanoic acid.
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Sample Preparation

Weigh 10-20 mg of Sample

.

Dissolve in 0.7 mL CDCI3 with TMS

.

Transfer to 5 mm NMR Tube

NMR Data Acquisition (400 MHz)

1D NMR 2D NMR

(*H, 3C, DEPT-135) (COSY, HSQC, HMBC)

Analysis & Interpreta

Process Spectra
(FT, Phasing, Baseline Correction)

Assign Signals & Correlations

Confirm Structure

Click to download full resolution via product page

Caption: High-level experimental workflow from sample preparation to final structure
confirmation.
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Caption: Logical workflow for NMR data interpretation to elucidate the molecular structure.
Interpretation of Results: A Step-by-Step Guide
e 'H NMR Analysis:
o ldentify the downfield broad singlet for the carboxylic acid proton (-COOH).

o Confirm the sharp singlet at ~3.67 ppm integrating to 3H, characteristic of the ester methyl
group (-OCHs).

o Analyze the two triplets at ~2.3-2.4 ppm, each integrating to 2H. These correspond to the
methylene protons at C2 and C8, adjacent to the carbonyl groups.

e 13C NMR and DEPT-135 Analysis:

o Locate the two carbonyl signals downfield (~174 ppm and ~179 ppm). The signal for the
carboxylic acid carbon (C1) is typically further downfield than the ester carbon (C9).[6][9]

o lIdentify the ester methyl carbon (-OCHs) at ~51.5 ppm.

o Use the DEPT-135 spectrum to confirm the presence of multiple negative signals for the
seven CH:z groups in the alkyl chain and a positive signal for the CHs group.

e COSY Analysis:

o Trace the spin-spin coupling network along the alkyl chain. A cross-peak will be observed
between H2 and H3. Following that, H3 will show a correlation to H2 and H4, and so on,
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confirming the contiguous -(CHz)7- chain.
o The -OCHs singlet at ~3.67 ppm will not show any COSY correlations.

o HSQC Analysis:

o Correlate each proton signal (except the -COOH proton) to its directly attached carbon.
For example, the proton signal at ~3.67 ppm will correlate to the carbon signal at ~51.5
ppm, confirming the -OCHs group. This allows for the unambiguous assignment of each
CHx group.

e HMBC Analysis:

o This is the key experiment for confirming the connectivity between functional groups and
the alkyl chain.

o Key Correlation 1 (Ester End): The protons of the methyl group (H10, ~3.67 ppm) should
show a 2-bond correlation to the ester carbonyl carbon (C9, ~174 ppm). They may also
show a 3-bond correlation to C8.

o Key Correlation 2 (Ester-Chain Link): The protons at C8 (~2.30 ppm) should show
correlations to the ester carbonyl C9 (~174 ppm) and to carbons C7 and C6.

o Key Correlation 3 (Acid-Chain Link): The protons at C2 (~2.35 ppm) should show
correlations to the carboxylic acid carbonyl C1 (~179 ppm) and to carbons C3 and C4.

Conclusion

By systematically applying 1D and 2D NMR spectroscopic techniques, the chemical structure
of 9-Methoxy-9-oxononanoic acid can be unequivocally confirmed. The combination of *H
and 3C NMR provides information on the types and numbers of protons and carbons, while
COSY, HSQC, and HMBC experiments reveal the precise connectivity of the atoms within the
molecule. This protocol provides a robust framework for researchers to validate the identity and
purity of this compound for applications in drug development and chemical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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